7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride
CAS No.:
Cat. No.: VC18646924
Molecular Formula: C9H20Cl2N2
Molecular Weight: 227.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20Cl2N2 |
|---|---|
| Molecular Weight | 227.17 g/mol |
| IUPAC Name | 7-methyl-7-azaspiro[3.5]nonan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H18N2.2ClH/c1-11-4-2-9(3-5-11)6-8(10)7-9;;/h8H,2-7,10H2,1H3;2*1H |
| Standard InChI Key | HQIUXMBTQDWNJX-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2(CC1)CC(C2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride (CAS: 2725791-07-9) has the molecular formula C₉H₂₀Cl₂N₂ and a molecular weight of 227.17 g/mol . The compound consists of a spirocyclic backbone where a piperidine ring is fused to a cyclopropane moiety, with a methyl group at the 7-position and an amine group at the 2-position. The dihydrochloride salt form enhances its solubility in polar solvents, a critical feature for in vitro assays .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₀Cl₂N₂ | |
| Molecular Weight | 227.17 g/mol | |
| SMILES Notation | CN1CCC2(CC1)CC(C2)N.Cl.Cl | |
| InChIKey | HQIUXMBTQDWNJX-UHFFFAOYSA-N |
Structural Uniqueness
The spirocyclic architecture imposes conformational constraints that may enhance binding specificity to biological targets. Comparative analysis with analogs such as 7-azaspiro[3.5]nonan-2-amine (lacking the methyl group) reveals that the 7-methyl substituent reduces ring strain, potentially improving metabolic stability . X-ray crystallography data, though unavailable for this specific compound, suggests that similar azaspiro systems adopt chair-like conformations in the piperidine ring, with the cyclopropane moiety introducing torsional rigidity .
Synthesis and Reactivity
Synthetic Pathways
While detailed synthetic protocols for 7-methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride are proprietary, retrosynthetic analysis indicates two primary routes:
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Cyclopropanation of Piperidine Derivatives: A ketone intermediate undergoes cyclopropanation via the Simmons-Smith reaction, followed by reductive amination to introduce the methylamine group .
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Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the spirocyclic core, followed by functional group interconversion to install the amine .
Table 2: Comparative Analysis of Spirocyclic Amine Syntheses
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Cyclopropanation | 45–60 | >90 | Stereochemical control |
| Ring-Closing Metathesis | 30–40 | 85–90 | Catalyst cost |
Reactivity Profile
The primary and secondary amine groups participate in nucleophilic reactions, including:
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Acylation: Formation of amides with acyl chlorides or anhydrides.
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Alkylation: Quaternary ammonium salt formation with alkyl halides.
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Condensation: Schiff base synthesis with carbonyl compounds .
The hydrochloride salt form mitigates amine hygroscopicity, improving shelf-life under ambient conditions .
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 7-Azaspiro[3.5]nonan-2-amine | M4 mAChR | 120 nM | |
| N,N-Dimethyl-7-azaspiro derivative | BCL-2/BAX | 3.2 μM | |
| 6-Methoxy-spiroquinoline | KAT7 histone acetyltransferase | 0.8 μM |
Applications in Drug Discovery
Scaffold for Receptor Antagonists
The compound’s rigidity and amine functionality make it a versatile scaffold for designing:
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mAChR Antagonists: Patent US11149022B2 discloses azaspiro derivatives as M4 antagonists for treating Parkinson’s disease .
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Kinase Inhibitors: Hybrid molecules incorporating spirocyclic amines show nanomolar activity against CDK4/6 in breast cancer models .
Chemical Biology Probes
Biotinylated analogs facilitate target identification via pull-down assays, as demonstrated in proteomics studies identifying HSP90 as an off-target .
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